molecular formula C9H9ClN2S B8529483 5-Chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione

5-Chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione

Cat. No.: B8529483
M. Wt: 212.70 g/mol
InChI Key: HKURJUJMVGXPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

5-chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione

InChI

InChI=1S/C9H9ClN2S/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-5H,1H3,(H2,11,12,13)

InChI Key

HKURJUJMVGXPFI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2Cl)NC(=S)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

At a temperature of 65° C., sodium borohydride was added to a solution of 1-(2-amino-6-chloro-phenyl)-ethanone in ethanol, and the mixture was heated overnight (65° C.). Water, KSCN and HCl were then added subsequently, and the mixture was again heated (3 h, 65° C.). The majority of the title compound precipitated upon cooling and could be isolated in sufficiently pure form by filtration. A small additional amount of the desired product was obtained by workup of the mother liquor (evaporation of solvent, column chromatography [silica gel, solvent gradient n-heptan/ethyl acetate=100/0−60/40]). The title compound was obtained in a combined yield of 1.46 g (43%).
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